molecular formula C5H3ClFN3O2 B1604080 N-(2-Chloro-5-fluoropyridin-4-yl)nitramide CAS No. 405230-86-6

N-(2-Chloro-5-fluoropyridin-4-yl)nitramide

Cat. No. B1604080
CAS RN: 405230-86-6
M. Wt: 191.55 g/mol
InChI Key: XRDYYZZSPXELIH-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-fluoropyridin-4-yl)nitramide, commonly known as CF3, is a nitramide compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CF3 is a white crystalline solid that is soluble in polar solvents such as water and methanol. It has a molecular weight of 191.57 g/mol and a melting point of 146-148°C.

Mechanism of Action

The exact mechanism of action of CF3 is not fully understood. However, it is believed that CF3 exerts its anti-tumor activity through the induction of apoptosis, or programmed cell death, in cancer cells. CF3 has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
CF3 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that CF3 can induce apoptosis in cancer cells, while in vivo studies have shown that CF3 can inhibit tumor growth in animal models. CF3 has also been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

CF3 has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. CF3 is also soluble in polar solvents, which makes it easy to work with in the lab. However, CF3 has some limitations as well. It is a highly reactive compound and must be handled with care. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental settings.

Future Directions

There are several future directions for research involving CF3. One area of interest is in the development of CF3-based anti-tumor therapies. Further studies are needed to fully understand the mechanism of action of CF3 and to identify the optimal conditions for its use in cancer treatment. Another area of interest is in the development of CF3-based anti-inflammatory drugs. CF3 has shown promise in animal models of inflammatory diseases, and further studies are needed to determine its potential for use in humans. Finally, CF3 has potential applications in organic synthesis as an oxidizing agent. Further studies are needed to optimize its use in this area.

Scientific Research Applications

CF3 has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-tumor activity, making it a potential candidate for cancer therapy. CF3 has also been shown to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. In addition, CF3 has been studied for its potential use as an oxidizing agent in organic synthesis.

properties

IUPAC Name

N-(2-chloro-5-fluoropyridin-4-yl)nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN3O2/c6-5-1-4(9-10(11)12)3(7)2-8-5/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDYYZZSPXELIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)F)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624358
Record name N-(2-Chloro-5-fluoropyridin-4-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

405230-86-6
Record name N-(2-Chloro-5-fluoropyridin-4-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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